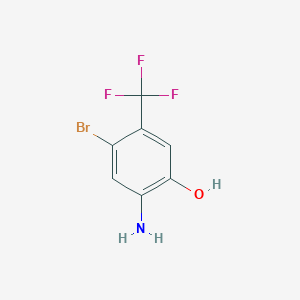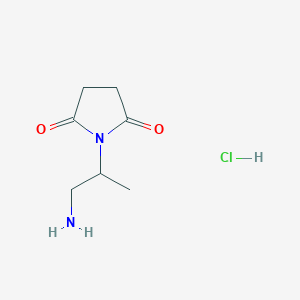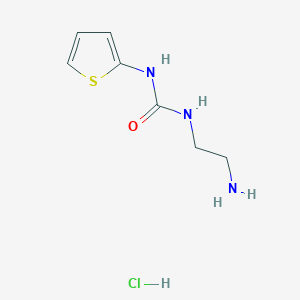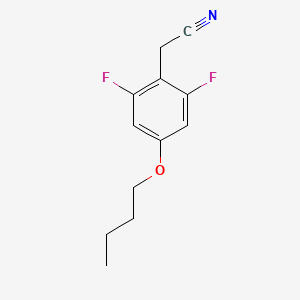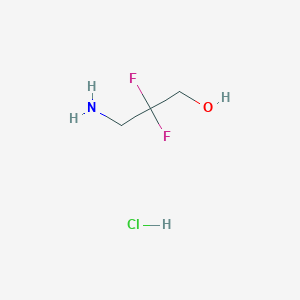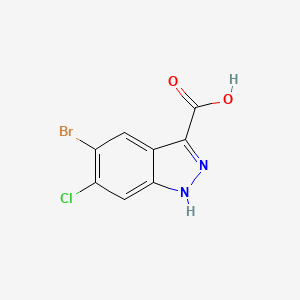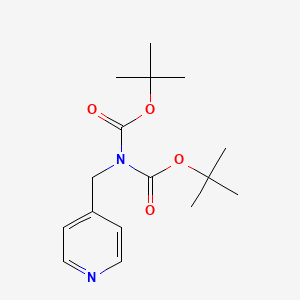![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .Wissenschaftliche Forschungsanwendungen
Pharmacology: Nicotinic Receptor Agonists
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is structurally related to compounds that have been studied for their potential as nicotinic acetylcholine receptor agonists . These receptors are crucial for neurotransmission, and agonists can have therapeutic applications in conditions like Alzheimer’s disease, schizophrenia, and pain management.
Organic Synthesis: Synthesis of Epibatidine Analogues
In organic chemistry, this compound serves as a precursor in the synthesis of epibatidine analogues . Epibatidine is a potent analgesic, and its derivatives are of interest due to their high affinity for nicotinic acetylcholine receptors, which could lead to new painkillers with fewer side effects than opioids.
Medicinal Chemistry: Development of Analgesics
The structural similarity of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride to epibatidine suggests its potential use in the development of novel analgesics . Researchers aim to modify its structure to enhance efficacy and reduce toxicity for clinical use.
Biochemistry: Study of Neurotransmitter Systems
This compound can be used in biochemical research to study the function of neurotransmitter systems, particularly the cholinergic system . It can help in understanding the role of nicotinic receptors in cognitive functions and in disorders related to neurotransmitter imbalances.
Chemical Engineering: Process Optimization
In chemical engineering, 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride can be involved in process optimization studies. Its synthesis and purification processes can be refined to improve yield and reduce costs in industrial-scale production .
Materials Science: Advanced Material Design
The compound’s unique properties can be harnessed in materials science to engineer advanced materials with tailored characteristics, such as improved thermal stability or enhanced mechanical strength .
Analytical Chemistry: Reference Standards
It is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for pharmaceutical testing .
Neurology: Research on Addiction and Dependency
Lastly, due to its influence on nicotinic receptors, this compound can be used in neurological research to explore mechanisms of addiction and dependency, potentially leading to new treatments for substance abuse disorders .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


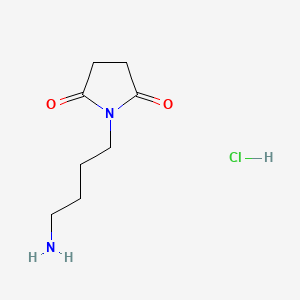
![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
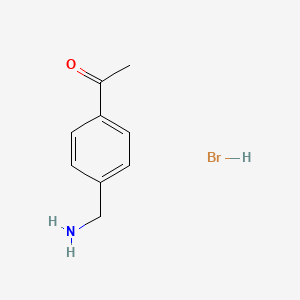
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
